An In-depth Technical Guide to the Mechanism of Action of JX237, a High-Affinity Allosteric Inhibitor of B0AT1 (SLC6A19)
An In-depth Technical Guide to the Mechanism of Action of JX237, a High-Affinity Allosteric Inhibitor of B0AT1 (SLC6A19)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JX237, a potent and selective inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19). The information presented herein is compiled from preclinical research and is intended to inform further investigation and development of B⁰AT1 inhibitors for various therapeutic applications.
Core Mechanism of Action
JX237 is a high-affinity, allosteric inhibitor of the B⁰AT1 (SLC6A19) transporter.[1][2] B⁰AT1 is the primary transporter responsible for the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys.[3][4][5] The primary mechanism of JX237 involves binding to an allosteric site located in the extracellular vestibule of the B⁰AT1 transporter.[1][2] This binding event prevents the necessary conformational change of the transporter from an outward-open to an occluded state, thereby inhibiting the translocation of neutral amino acids across the cell membrane.[1]
The inhibition of B⁰AT1 by JX237 leads to a reduction in the systemic availability of neutral amino acids. This has been shown to trigger downstream signaling events with potential therapeutic benefits. For instance, reduced amino acid uptake in the intestine can lead to increased secretion of glucagon-like peptide-1 (GLP-1), while the liver may increase its production of fibroblast growth factor 21 (FGF21).[3][6] These hormonal changes can improve glycemic control, making B⁰AT1 an attractive target for the treatment of metabolic disorders such as type 2 diabetes.[3][6]
Quantitative Data: Inhibitor Potency
The inhibitory activity of JX237 and related compounds has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.
| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |
| JX237 | B⁰AT1 (SLC6A19) | Not specified | 31 | [4] |
| JX237 | B⁰AT1 (SLC6A19) | Radioactive L-leucine uptake | 280 | [4] |
| Cinromide | B⁰AT1 (SLC6A19) | Optimized radioactive L-leucine uptake | 800 | [1] |
| JNT-517 | Human SLC6A19 | Isoleucine transport assay | 47 | [7] |
| JNT-517 | Human SLC6A19 (endogenous) | Glutamine transport assay | 81 | [7] |
| JN-170 | Mouse SLC6A19 | Not specified | 97 | [7] |
Experimental Protocols
The primary method for characterizing JX237 and other B⁰AT1 inhibitors is a cell-based radioactive amino acid uptake assay.
Optimized Radioactive L-leucine Uptake Assay
This assay is designed to specifically measure the activity of B⁰AT1 by suppressing the activity of other endogenous amino acid transporters.[1]
Cell Line:
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Chinese Hamster Ovary (CHO) cells stably overexpressing B⁰AT1 and its ancillary protein, collectrin (CHO-BC cells).[1][2][8]
Protocol Steps:
-
Cell Seeding: CHO-BC cells are seeded in 35 mm dishes and cultured for 48-72 hours until they reach 80-90% confluency.[1][8][9][10]
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Washing: The culture medium is removed, and the cells are washed three times with Hank's Balanced Salt Solution with glucose (HBSS + G), pH 7.5.[1]
-
Inhibition of Endogenous Transporters: To isolate B⁰AT1 activity, cells are incubated with inhibitors of other leucine (B10760876) transporters:
-
Initiation of Transport: Cells are incubated in HBSS + G (pH 7.5) containing:
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Termination of Transport: The transport is stopped by washing the cells three times with ice-cold HBSS (pH 7.5).[1][10]
-
Cell Lysis and Scintillation Counting: Cells are harvested and lysed using 0.1 M HCl. An aliquot of the lysate is used for scintillation counting to quantify the amount of radiolabelled leucine taken up by the cells, and another aliquot is used for protein quantification.[10]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Allosteric inhibition of B⁰AT1 by JX237.
Caption: Experimental workflow for B⁰AT1 inhibition assay.
Caption: Downstream signaling effects of B⁰AT1 inhibition.
References
- 1. Molecular basis of inhibition of the amino acid transporter B0AT1 (SLC6A19) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Mice lacking neutral amino acid transporter B0AT1 (Slc6a19) have elevated levels of FGF21 and GLP-1 and improved glycaemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medlineplus.gov [medlineplus.gov]
- 6. mdpi.com [mdpi.com]
- 7. JCI Insight - SLC6A19 inhibition facilitates urinary neutral amino acid excretion and lowers plasma phenylalanine [insight.jci.org]
- 8. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Frontiers | Novel Chemical Scaffolds to Inhibit the Neutral Amino Acid Transporter B0AT1 (SLC6A19), a Potential Target to Treat Metabolic Diseases [frontiersin.org]
